Cas no 762292-63-7 (1-Bromo-3-(bromomethyl)-5-chlorobenzene)

1-Bromo-3-(bromomethyl)-5-chlorobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene,1-bromo-3-(bromomethyl)-5-chloro-
- 1-bromo-3-(bromomethyl)-5-chlorobenzene
- 3-Bromo-5-chlorobenzyl bromide
- 1-Bromo-3-bromomethyl-5-chlorobenzene
- BS-24391
- 3-bromo-5-chloro-benzylbromide
- Benzene, 1-bromo-3-(bromomethyl)-5-chloro-
- EN300-252558
- CS-0455595
- 1-bromo-3-bromomethyl-5-chloro-benzene
- AKOS025296110
- DTXSID40624789
- SCHEMBL3983596
- JDJGQVIVJNGFPH-UHFFFAOYSA-N
- 762292-63-7
- 1-Bromo-3-(bromomethyl)-5-chlorobenzene
-
- MDL: MFCD09261035
- インチ: InChI=1S/C7H5Br2Cl/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
- InChIKey: JDJGQVIVJNGFPH-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C=C1Br)Cl)CBr
計算された属性
- せいみつぶんしりょう: 281.84500
- どういたいしつりょう: 281.84465g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- PSA: 0.00000
- LogP: 3.99740
1-Bromo-3-(bromomethyl)-5-chlorobenzene セキュリティ情報
1-Bromo-3-(bromomethyl)-5-chlorobenzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1-Bromo-3-(bromomethyl)-5-chlorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-252558-0.25g |
1-bromo-3-(bromomethyl)-5-chlorobenzene |
762292-63-7 | 95% | 0.25g |
$112.0 | 2024-06-19 | |
Enamine | EN300-252558-0.5g |
1-bromo-3-(bromomethyl)-5-chlorobenzene |
762292-63-7 | 95% | 0.5g |
$176.0 | 2024-06-19 | |
Enamine | EN300-252558-5.0g |
1-bromo-3-(bromomethyl)-5-chlorobenzene |
762292-63-7 | 95% | 5.0g |
$710.0 | 2024-06-19 | |
Enamine | EN300-252558-0.1g |
1-bromo-3-(bromomethyl)-5-chlorobenzene |
762292-63-7 | 95% | 0.1g |
$79.0 | 2024-06-19 | |
Enamine | EN300-252558-10.0g |
1-bromo-3-(bromomethyl)-5-chlorobenzene |
762292-63-7 | 95% | 10.0g |
$1280.0 | 2024-06-19 | |
Enamine | EN300-252558-1g |
1-bromo-3-(bromomethyl)-5-chlorobenzene |
762292-63-7 | 95% | 1g |
$227.0 | 2023-09-14 | |
A2B Chem LLC | AC52344-25g |
1-Bromo-3-(bromomethyl)-5-chlorobenzene |
762292-63-7 | 96% | 25g |
$2708.00 | 2024-04-19 | |
A2B Chem LLC | AC52344-5g |
1-Bromo-3-(bromomethyl)-5-chlorobenzene |
762292-63-7 | 96% | 5g |
$853.00 | 2024-04-19 | |
TRC | B680728-100mg |
1-Bromo-3-(bromomethyl)-5-chlorobenzene |
762292-63-7 | 100mg |
$ 150.00 | 2023-09-08 | ||
Enamine | EN300-252558-2.5g |
1-bromo-3-(bromomethyl)-5-chlorobenzene |
762292-63-7 | 95% | 2.5g |
$408.0 | 2024-06-19 |
1-Bromo-3-(bromomethyl)-5-chlorobenzene 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
1-Bromo-3-(bromomethyl)-5-chlorobenzeneに関する追加情報
Chemical Profile of 1-Bromo-3-(bromomethyl)-5-chlorobenzene (CAS No. 762292-63-7)
1-Bromo-3-(bromomethyl)-5-chlorobenzene, identified by the CAS number 762292-63-7, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a benzene ring substituted with bromine, bromomethyl, and chlorine atoms at specific positions, exhibits unique reactivity that makes it valuable for constructing more complex molecular architectures. The strategic placement of these halogen atoms imparts distinct electronic and steric properties, enabling its utility in diverse synthetic pathways.
The structural motif of 1-Bromo-3-(bromomethyl)-5-chlorobenzene positions it as a versatile building block for the synthesis of agrochemicals, dyes, and pharmaceuticals. The presence of both bromo and bromomethyl groups allows for selective functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are pivotal in constructing biaryl frameworks prevalent in many bioactive molecules. Additionally, the chlorine substituent can participate in nucleophilic aromatic substitution reactions, further expanding the synthetic possibilities.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their role as key intermediates in drug discovery. 1-Bromo-3-(bromomethyl)-5-chlorobenzene has been utilized in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. For instance, studies have demonstrated its application in generating substituted biphenyl derivatives known to modulate enzyme activity. The ability to introduce additional functional groups onto this scaffold allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a valuable asset in medicinal chemistry.
The compound’s reactivity also makes it relevant in materials science, particularly in the development of organic semiconductors and liquid crystals. The halogen atoms enhance intermolecular interactions, influencing packing arrangements and electronic properties. Researchers have explored derivatives of 1-Bromo-3-(bromomethyl)-5-chlorobenzene to develop novel materials with improved charge transport capabilities, which are essential for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Advances in computational chemistry have further illuminated the potential of 1-Bromo-3-(bromomethyl)-5-chlorobenzene as a synthetic intermediate. Molecular modeling studies suggest that its structure optimally balances steric hindrance and electronic accessibility, making it an efficient precursor for multi-step syntheses. These predictions have guided experimental efforts, leading to streamlined protocols for producing complex molecules with high yields and purity.
The growing demand for sustainable chemical processes has also spurred interest in greener synthetic routes involving 1-Bromo-3-(bromomethyl)-5-chlorobenzene. Catalytic methods that minimize waste and energy consumption have been investigated extensively. For example, transition-metal-catalyzed reactions under mild conditions have been optimized to utilize this compound more efficiently. Such innovations align with global efforts to reduce the environmental footprint of chemical manufacturing while maintaining high product quality.
Future research directions may explore novel applications of 1-Bromo-3-(bromomethyl)-5-chlorobenzene in emerging fields such as biodegradable polymers and nanotechnology. Its structural versatility could be leveraged to design polymers with tailored mechanical properties or to functionalize nanoparticles for targeted drug delivery systems. As synthetic methodologies continue to evolve, this compound is poised to remain a cornerstone in the development of innovative chemical solutions.
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